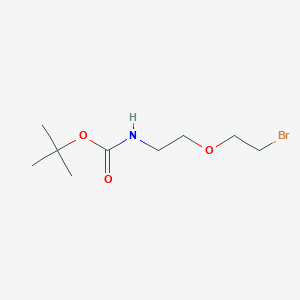

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate

Descripción general

Descripción

N-Boc-PEG1-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Mecanismo De Acción

Target of Action

N-Boc-PEG1-bromide, also known as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate or tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, is a PEG linker .

Mode of Action

The compound contains a bromide group and a Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to be linked to other molecules through the formation of an amide bond.

Pharmacokinetics

The pharmacokinetics of N-Boc-PEG1-bromide would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media . This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF .

Action Environment

The action of N-Boc-PEG1-bromide can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may allow the compound to interact with enzymes involved in energy metabolism, while localization to the nucleus may influence gene expression .

Actividad Biológica

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, also known as t-Boc-N-amido-PEG2-bromide, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and safety profile based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group, a bromoethoxy moiety, and a carbamate functional group. Its molecular formula is , and it has a molar mass of approximately 268.16 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions .

The biological activity of this compound primarily arises from its ability to modulate various cellular processes. Studies indicate that it can disrupt cell function and signal transduction pathways, potentially influencing cell proliferation, apoptosis, and differentiation. The compound has shown inhibitory effects on specific biological targets, which vary depending on the biological system being studied .

| Mechanism | Description |

|---|---|

| Cell Proliferation | Inhibits growth signals in cancerous cells |

| Apoptosis | Induces programmed cell death in targeted cells |

| Differentiation | Modulates differentiation pathways in stem cells |

Therapeutic Applications

Research highlights several therapeutic applications for this compound:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a cleavable linker in ADCs, enhancing the delivery of cytotoxic agents to cancer cells .

- Bone Health : Studies have shown that it can influence bone remodeling by modulating the expression of interleukin-6 (IL-6) and osteoprotegerin (OPG), suggesting potential applications in osteoporosis treatment.

- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity, although further studies are required to confirm these effects.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated significant effects on cell lines related to cancer. For example, treatment with this compound led to reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- In Vivo Studies : Animal models have shown that varying dosages of the compound can lead to significant physiological changes. In rabbits and guinea pigs, it was observed that the compound enhances cardiac output by stimulating beta-adrenergic receptors .

Safety Profile

While this compound exhibits promising biological activity, it is important to consider its safety profile:

- Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. Care should be taken during handling and application in research settings.

- Long-term Effects : The long-term effects on cellular function are still under investigation, with some studies indicating potential adverse effects with excessive exposure .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate has the following characteristics:

- Molecular Formula : C9H18BrNO3

- Molar Mass : Approximately 268.16 g/mol

- Functional Groups : Contains a tert-butyl group, a bromoethoxy moiety, and a carbamate functional group.

The presence of the bromo group allows for nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions .

Drug Development

This compound serves as a building block in drug synthesis. Its unique structure enables it to target specific biological pathways, making it a candidate for antimicrobial agents and other therapeutic compounds. The compound's brominated structure may influence enzyme activity or receptor binding, suggesting potential roles in drug design targeting various diseases .

Antibody-Drug Conjugates

This compound is utilized as a cleavable linker in antibody-drug conjugates (ADCs). The bromo group facilitates the release of the drug component upon internalization by target cells, enhancing the efficacy of the therapeutic agents while minimizing systemic toxicity .

Enzyme Interaction

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. These interactions can modulate enzyme activity, influencing biochemical pathways that regulate cellular metabolism and signaling .

Cellular Effects

The compound has been shown to alter gene expression related to metabolic processes and affect cell signaling pathways. This suggests that it may have broader implications for cellular function and response to external stimuli, making it a valuable tool for studying cellular mechanisms.

Materials Science Applications

In materials science, this compound is explored as a component in polymer chemistry. Its ability to participate in transesterification and coupling reactions allows for the development of new materials with tailored properties .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Research on ADCs | Therapeutic Linker | Demonstrated effective release of drugs from ADCs using this compound as a linker. |

| Biochemical Analysis | Enzyme Interaction | Highlighted modulation of enzyme activity through binding interactions, impacting metabolic pathways. |

| Polymer Chemistry Study | Material Development | Showed potential for creating novel polymers through reactions involving this compound. |

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPZPBTLCZSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164332-88-1 | |

| Record name | tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.